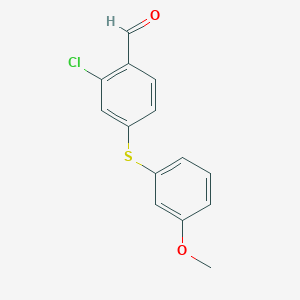

2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde

Description

2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is a substituted benzaldehyde derivative featuring:

- A chloro group at position 2 on the benzaldehyde core.

- A (3-methoxyphenyl)thio group at position 4, where a sulfur atom bridges the benzaldehyde ring to a 3-methoxy-substituted phenyl group.

This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The methoxy group acts as a moderate electron donor, while the thioether linkage enhances lipophilicity and influences molecular conformation. Below, we compare this compound with structurally related analogues to highlight functional and applicative differences.

Properties

Molecular Formula |

C14H11ClO2S |

|---|---|

Molecular Weight |

278.8 g/mol |

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)sulfanylbenzaldehyde |

InChI |

InChI=1S/C14H11ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-9H,1H3 |

InChI Key |

ANIPFZDIIBZCQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=CC(=C(C=C2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methoxythiophenol as the primary starting materials.

Formation of Thioether: The 3-methoxythiophenol is reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the thioether linkage.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

-

Aldehyde group (–CHO): Highly electrophilic, susceptible to nucleophilic addition.

-

Thioether linkage (–S–): Stable under most conditions but can undergo oxidation to sulfoxides/sulfones.

-

Chloro and methoxy substituents : Electron-withdrawing (Cl) and donating (OCH₃) groups influence reactivity.

Example reactions :

-

Oxidation : The aldehyde could oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H+).

-

Reduction : The aldehyde might reduce to a primary alcohol (e.g., via NaBH₄).

-

Thioether modification : Potential for S-alkylation or substitution under acidic/basic conditions.

3.1. Benzaldehyde, 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]

-

Structure : Substituted benzaldehyde with methoxyphenyl methoxy groups.

-

Relevant reactions :

-

Electrophilic substitution : The chloro group may direct incoming electrophiles to specific positions.

-

Aldehyde reactivity : Likely participates in condensation reactions (e.g., benzoin condensation).

-

3.2. 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde

-

Structure : Contains a methoxyphenoxy substituent.

-

Key reactions :

-

Nucleophilic aromatic substitution : The chloro group could be replaced by nucleophiles (e.g., amines, thiols).

-

Aldehyde functionalization : Cross-coupling reactions (e.g., Suzuki coupling) or formation of Schiff bases.

-

Comparison of Structural Features and Reactivity

Mechanistic Insights

For analogous compounds, reaction mechanisms often involve:

-

Electrophilic aromatic substitution : Directed by substituent effects (e.g., Cl withdrawing electrons).

-

Nucleophilic attack : Aldehydes reacting with amines, hydrides, or organometallic reagents.

-

Thioether chemistry : Potential for oxidation or S-centered reactions under specific conditions.

Scientific Research Applications

Synthesis of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde

The synthesis of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde typically involves the reaction of appropriate thiophenol derivatives with chlorinated benzaldehydes. The synthetic route can include:

- Formation of Thiophenol Derivative : The initial step involves the preparation of a thiophenol derivative, such as 3-methoxyphenyl thiol.

- Chlorination : The chlorination of 4-methylbenzaldehyde or its derivatives to introduce the chlorine atom at the desired position.

- Thioether Formation : The reaction between the chlorinated benzaldehyde and the thiophenol derivative to form the thioether linkage, yielding 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, halogen substitutions in related compounds have led to enhanced antibacterial effects against Gram-positive bacteria, including Clostridioides difficile . The incorporation of chlorine and sulfur atoms is believed to enhance binding affinity to bacterial targets.

Antioxidant Activity

Studies have shown that various derivatives of thioether compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for the treatment of oxidative stress-related diseases .

Case Study 1: Antimicrobial Activity Against C. difficile

A study highlighted the effectiveness of halogenated thioether compounds against C. difficile, demonstrating minimum inhibitory concentrations (MICs) as low as 0.003 μg/mL . This suggests that modifications in the chemical structure can significantly enhance antimicrobial potency.

Case Study 2: Tyrosinase Inhibition

Another study focused on a series of novel derivatives, including those similar to 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde, which were evaluated for their ability to inhibit tyrosinase activity. The findings indicated that specific substitutions could lead to potent inhibitors with IC50 values reaching as low as 17.02 ± 1.66 µM . This positions such compounds as promising candidates for skin-related disorders like hyperpigmentation.

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared based on substituents at position 4 of the 2-chlorobenzaldehyde core:

Key Observations:

Electronic Effects: The trifluoromethyl group (CF₃) in the analogue from is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde group compared to the methoxy-thioether substituent in the target compound. This enhances reactivity in nucleophilic addition reactions. The diethylamino group in the compound from is electron-donating, reducing aldehyde reactivity but increasing basicity.

Hydrogen Bonding :

- The hydroxyl group in the analogue from enables strong hydrogen bonding, likely improving crystallinity and aqueous solubility compared to the methoxy-containing target compound.

Solubility and Lipophilicity: The piperazino-hydroxyethyl group ( ) introduces polarity and basicity, enhancing water solubility under acidic conditions (via protonation). The thioether linkage in the target compound increases lipophilicity, favoring membrane permeability in biological systems.

Biological Activity

2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure

The compound 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde features a thioether linkage and a chloro substituent on the benzaldehyde moiety. The presence of the methoxy group on the phenyl ring may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thioether groups have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiosemicarbazone derivatives showed effective inhibition against bacterial strains, suggesting that 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde might exhibit comparable activity due to its thioether component .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Thiosemicarbazone Derivative | Antibacterial | E. coli | 25 |

| Similar Thioether Derivative | Antifungal | C. albicans | 30 |

Anticancer Properties

The anticancer potential of compounds with similar structural features has been explored in various studies. For instance, benzaldehyde derivatives have shown cytotoxic effects against several cancer cell lines. A recent study found that benzaldehyde derivatives exhibited significant inhibition of cancer cell proliferation, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

Compounds containing methoxy and chloro substituents have been investigated for their anti-inflammatory properties. Research has shown that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, a derivative with a similar structure demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of thioether-containing compounds, it was found that derivatives similar to 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde inhibited the growth of multiple bacterial strains, including resistant strains, highlighting the compound's potential as an antimicrobial agent.

- Cytotoxicity Assessment : A series of benzaldehyde derivatives were tested for cytotoxicity against various cancer cell lines, revealing that modifications at the para position significantly enhanced anticancer activity. This suggests that further structural optimization could improve the efficacy of 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, thiocarbohydrazide derivatives can react with substituted benzaldehydes under controlled conditions to introduce sulfur-containing groups . To optimize purity, chromatographic techniques (e.g., silica gel column chromatography) coupled with spectroscopic monitoring (HPLC or TLC) are recommended. Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) may further enhance crystallinity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.

- FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, thioether C-S vibrations at ~600–700 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation.

- Single-crystal X-ray diffraction (employing SHELX software for refinement) to resolve ambiguities in stereochemistry or hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods complement experimental data to predict reactivity or stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilic/nucleophilic sites via Fukui indices.

- Thermodynamic stability through Gibbs free energy comparisons of tautomers or conformers.

- Reaction pathways for sulfur-based substituents, such as oxidation to sulfoxides or sulfones. Pair computational results with experimental kinetic studies (e.g., UV-Vis monitoring of aldehyde oxidation) to validate predictions .

Q. What strategies resolve contradictory spectral data (e.g., unexpected coupling in NMR)?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., hindered rotation in thioether groups) or paramagnetic impurities. Solutions include:

- Variable-temperature NMR to detect rotational barriers.

- Deuterated solvent screening to eliminate solvent-artifact peaks.

- Heteronuclear correlation experiments (HMBC/HSQC) to assign overlapping signals.

- Crystallographic validation if tautomerism or polymorphism is suspected .

Q. How can researchers design experiments to study the compound’s hydrogen-bonding interactions in supramolecular assemblies?

- Methodological Answer :

- Co-crystallization with hydrogen-bond donors/acceptors (e.g., amines, carboxylic acids) to study packing motifs.

- Graph-set analysis (Etter’s rules) to categorize intermolecular interactions (e.g., R₂²(8) motifs for aldehyde-thioether networks).

- Thermogravimetric analysis (TGA) to assess stability of crystalline hydrates or solvates.

- Solubility studies in solvents of varying polarity to correlate H-bonding propensity with lattice energy .

Q. What are the challenges in optimizing regioselectivity during functionalization of the thioether group?

- Methodological Answer : The electron-rich thioether can undergo undesired side reactions (e.g., oxidation or nucleophilic displacement). Mitigation strategies:

- Protecting groups : Temporarily block the aldehyde with acetals or imines before modifying the thioether.

- Lewis acid catalysis (e.g., BF₃·OEt₂) to direct electrophilic substitution at the para-chloro position.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired products .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often stem from:

- Oxygen sensitivity : Thioether oxidation can occur if reactions are not conducted under inert atmospheres (use Schlenk lines or N₂/Ar purging).

- Catalyst batch differences : Screen multiple palladium/ligand systems for cross-coupling steps.

- Scale effects : Optimize mixing efficiency and heat transfer via microreactors or flow chemistry for larger-scale syntheses .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Aldehyde reactivity : Avoid exposure to amines or reducing agents to prevent uncontrolled condensation.

- Thioether stability : Store under inert gas at –20°C to minimize oxidation.

- Toxicity screening : Conduct Ames tests or cytotoxicity assays if biological applications are planned, as thioethers may interfere with enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.